

Ninerafaxstat: A Technical Guide to Cardiac Metabolic Modulation

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ninerafaxstat is an investigational, first-in-class cardiac mitotrope that modulates myocardial energy metabolism. By partially inhibiting fatty acid oxidation (pFOX), it promotes a shift towards glucose oxidation for cellular energy production. This metabolic reprogramming is particularly relevant in cardiac diseases characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). This document provides a comprehensive technical overview of ninerafaxstat, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: The Energetic Basis of Cardiac Dysfunction

The heart has a high and continuous energy demand to sustain its contractile function. Under normal physiological conditions, the myocardium primarily utilizes fatty acids for ATP production. However, in pathological states such as heart failure and hypertrophic cardiomyopathy, this reliance on fatty acid oxidation can become maladaptive. The metabolic shift towards increased fatty acid utilization and reduced glucose oxidation leads to decreased cardiac efficiency, as more oxygen is consumed per unit of ATP produced. This energetic



mismatch contributes to the pathophysiology of cardiac dysfunction, including impaired relaxation and reduced exercise tolerance.

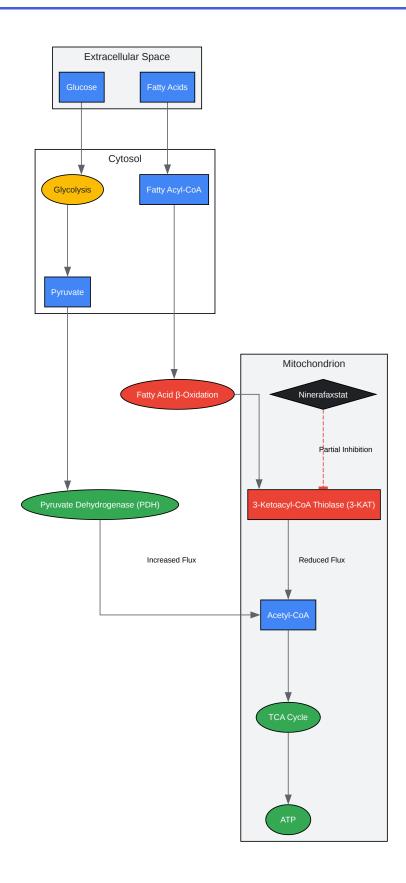
Ninerafaxstat is a novel therapeutic agent designed to address this metabolic inefficiency. As a partial fatty acid oxidation inhibitor, it targets the terminal enzyme of the β -oxidation spiral, 3-ketoacyl-CoA thiolase (3-KAT). By partially inhibiting this enzyme, **ninerafaxstat** reduces the heart's dependence on fatty acids and encourages the utilization of glucose, a more oxygenefficient fuel source.[1][2] This modulation of cardiac metabolism is intended to improve myocardial energy homeostasis and, consequently, cardiac function.

Mechanism of Action: Shifting the Metabolic Paradigm

Ninerafaxstat's primary mechanism of action is the partial and reversible inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial fatty acid β -oxidation pathway.[2] This targeted inhibition leads to a reduction in the rate of fatty acid metabolism, prompting a compensatory increase in glucose oxidation to meet the heart's energy demands. The shift from fatty acid to glucose metabolism results in a more efficient generation of ATP, as glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation. This enhanced metabolic efficiency is hypothesized to improve cardiac function, particularly in conditions of increased workload or ischemic stress.

Signaling Pathway





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Mechanism of Action of Ninerafaxstat.



Quantitative Data from Clinical Trials

Ninerafaxstat has been evaluated in clinical trials for non-obstructive hypertrophic cardiomyopathy (IMPROVE-HCM) and diabetic cardiomyopathy (IMPROVE-DiCE). The following tables summarize the key quantitative findings from these studies.

Table 1: Baseline Characteristics of Patients in the IMPROVE-HCM Trial

| Characteristic | Ninerafaxstat (n=34) | Placebo (n=33) |
|---|----------------------|----------------|
| Age (years), mean ± SD | 57.0 ± 11.8 | 56.8 ± 11.9 |
| Female, n (%) | 19 (56) | 18 (55) |
| NYHA Class II, n (%) | 20 (59) | 20 (61) |
| NYHA Class III, n (%) | 12 (35) | 11 (33) |
| Max. LV Wall Thickness (mm), mean ± SD | 18.8 ± 4.4 | 18.8 ± 4.5 |
| LVEF (%), mean ± SD | 65.4 ± 5.2 | 65.5 ± 5.3 |
| Peak VO2 (mL/kg/min), mean ± SD | 19.2 ± 3.9 | 19.3 ± 4.0 |
| VE/VCO2 slope, mean ± SD | 31.2 ± 4.3 | 32.7 ± 5.1 |
| KCCQ-CSS, mean ± SD | 67 ± 23 | 73 ± 22 |
| Data from the IMPROVE-HCM trial.[3][4] | | |

Table 2: Efficacy Outcomes in the IMPROVE-HCM Trial (12 Weeks)



| Outcome | Ninerafaxstat | Placebo | LS Mean Difference (95% CI) | P-value |
|---|---------------|------------|-----------------------------------|---------|
| Change in VE/VCO2 slope | | | | |
| Baseline, mean ± SD | 31.2 ± 4.3 | 32.7 ± 5.1 | | |
| Week 12, mean ± SD | 30.9 ± 3.7 | 34.3 ± 5.7 | -2.1 (-3.6 to -0.6) | 0.006 |
| Change in KCCQ-CSS | | | | |
| Baseline, mean ± | 67 ± 23 | 73 ± 22 | | |
| Week 12, mean ± SD | 72 ± 20 | 74 ± 23 | 3.2 (-2.9 to 9.2) | 0.30 |
| Change in KCCQ-CSS (Baseline ≤80) | | | | |
| Baseline, mean ± | 52 ± 16 | 59 ± 19 | | |
| Week 12, mean ± SD | 64 ± 18 | 61 ± 23 | 9.4 (0.3 to 18.5) | 0.04 |
| Change in Left Atrial Size (mm) | -0.20 | 0.01 | _ | |
| Data from the IMPROVE-HCM trial. | | | | |

Table 3: Efficacy Outcomes in the IMPROVE-DiCE Trial (Diabetic Cardiomyopathy)



| Outcome | Baseline (Median [IQR]) | Post-treatment Change | P-value |
|---|----------------------------|------------------------------|---------|
| Myocardial PCr/ATP ratio | 1.6 [1.4, 2.1] | +32% | <0.01 |
| Myocardial Triglyceride Content | 2.2% [1.5, 3.2] | -34% | 0.026 |
| LV Peak Circumferential Diastolic Strain Rate | 0.86/s [0.82, 1.06] | +15% | <0.047 |
| Peak LV Filling Rate | - | +11% | <0.05 |
| Pyruvate Dehydrogenase (PDH) Flux | - | Increased in 7 of 9 patients | 0.08 |
| Data from the IMPROVE-DiCE trial. | | | |

Table 4: Safety and Tolerability in the IMPROVE-HCM

Trial

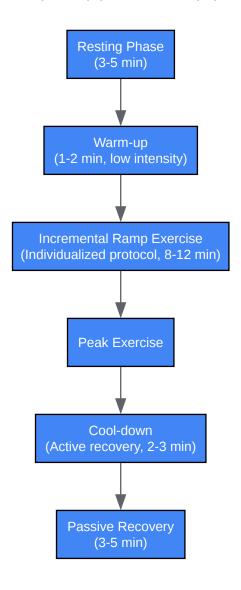
| Adverse Event | Ninerafaxstat (n=34), n (%) | Placebo (n=33), n (%) |
|----------------------------------|-----------------------------|-----------------------|
| Any Treatment-Emergent AE | 24 (70.6) | 20 (60.6) |
| Serious Treatment-Emergent AE | 4 (11.8) | 2 (6.1) |
| Data from the IMPROVE-HCM trial. | | |

Experimental Protocols Cardiopulmonary Exercise Testing (CPET)

Objective: To assess exercise capacity and ventilatory efficiency.



Methodology: Symptom-limited CPET was performed on a treadmill using a ramp protocol. The specific protocol was individualized to target a test duration of 8 to 12 minutes. Respiratory gas exchange was measured continuously breath-by-breath. Key parameters analyzed included peak oxygen consumption (VO2), and the slope of the relationship between minute ventilation (VE) and carbon dioxide production (VCO2) (VE/VCO2 slope).



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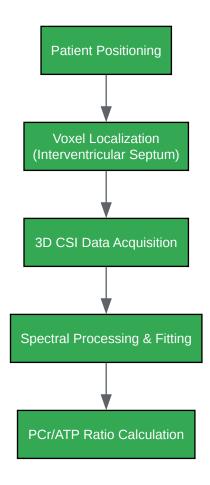
Cardiopulmonary Exercise Testing Workflow.

31P Magnetic Resonance Spectroscopy (31P-MRS)

Objective: To non-invasively assess myocardial high-energy phosphate metabolism.



Methodology: Cardiac 31P-MRS was performed to determine the ratio of phosphocreatine to adenosine triphosphate (PCr/ATP). Subjects were positioned in the scanner, and localized spectra were acquired from the interventricular septum. A 3D chemical shift imaging (CSI) sequence was utilized. The acquired spectra were processed to calculate the areas under the PCr and y-ATP peaks, and the ratio was determined after correction for saturation effects.



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³¹P-MRS Experimental Workflow.

Conclusion

Ninerafaxstat represents a promising therapeutic approach for cardiac diseases characterized by metabolic dysregulation. By targeting the fundamental energetic deficit in the failing heart, it has the potential to improve symptoms and functional capacity in patients with nHCM and HFpEF. The clinical data to date demonstrate a favorable safety profile and encouraging efficacy signals. Further investigation in larger, pivotal trials is warranted to fully elucidate the clinical benefits of this novel cardiac metabolic modulator. This technical guide provides a



foundational understanding of **ninerafaxstat** for researchers and drug development professionals engaged in the advancement of therapies for cardiovascular disease.

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